Empagliflozin ortho isomer
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Overview
Description
Empagliflozin ortho isomer is a chemical compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are primarily used in the treatment of type 2 diabetes mellitus by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine . The chemical name of this compound is (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of empagliflozin ortho isomer involves multiple steps, starting from the appropriate bromofluorobenzene derivative. The lithiation of bromobenzene is used as a nucleophilic reagent, which undergoes nucleophilic addition with aldehyde compounds . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Empagliflozin ortho isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride are employed to achieve specific reductions in the compound.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final this compound .
Scientific Research Applications
Empagliflozin ortho isomer has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of stability-indicating methods.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Mechanism of Action
Empagliflozin ortho isomer exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine . The compound also affects cardiomyocyte oxidative stress modulation and myocardial extracellular matrix remodeling, which are beneficial in treating heart failure .
Comparison with Similar Compounds
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Dapagliflozin: Similar to empagliflozin but with variations in its pharmacokinetic profile.
Ertugliflozin: Another member of the SGLT2 inhibitor class with distinct pharmacodynamic properties.
Uniqueness
Empagliflozin ortho isomer is unique due to its high selectivity for SGLT2 over SGLT1, which reduces the risk of gastrointestinal side effects commonly associated with other SGLT inhibitors . Additionally, its molecular structure allows for better stability and efficacy in clinical applications .
Properties
CAS No. |
2452301-30-1 |
---|---|
Molecular Formula |
C23H27ClO7 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-17-6-5-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(17)9-13-3-1-2-4-18(13)30-16-7-8-29-12-16/h1-6,10,16,19-23,25-28H,7-9,11-12H2/t16-,19-,20-,21+,22-,23+/m1/s1 |
InChI Key |
ISERMSWSEGERFK-WBWVDNPISA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
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